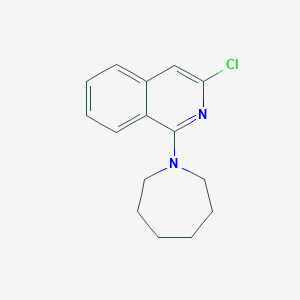
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in several neurological disorders.
Mecanismo De Acción
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. The glycine co-agonist site of the NMDA receptor is responsible for modulating the activity of the receptor. 7-Cl-KYNA binds to this site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in excitatory neurotransmission and a reduction in the toxic effects of excessive glutamate release.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 7-Cl-KYNA has been shown to modulate the activity of several other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to increase the release of acetylcholine and dopamine in the striatum, while decreasing the release of serotonin in the hippocampus. These effects may contribute to its therapeutic potential in several neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Cl-KYNA in lab experiments is its specificity for the glycine co-agonist site of the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one limitation is its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This can make it difficult to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are several future directions for research on 7-Cl-KYNA. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its role in the modulation of synaptic plasticity and learning and memory. Additionally, further research is needed to improve its pharmacokinetic properties and develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of 7-Cl-KYNA involves the reaction of 7-chloro-3,4-dihydroisoquinoline with malonic acid in the presence of a strong base, followed by esterification and decarboxylation. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
7-Cl-KYNA has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)16)14-5-4-9-2-3-11(13)6-10(9)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWWICONBBZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)



![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)

![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)

![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)